Tert-butyl(chroman-4-yloxy)dimethylsilane
Overview
Description
Tert-butyl(chroman-4-yloxy)dimethylsilane: is a chemical compound with the molecular formula C15H24O2Si and a molecular weight of 264.44 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(chroman-4-yloxy)dimethylsilane typically involves the reaction of 4-chromanol with tert-butyl-chloro-dimethylsilane in the presence of N-methylmorpholine and imidazole as catalysts. The reaction is carried out in dichloromethane at a temperature of 0°C to room temperature for 72 hours . The mixture is then washed with dilute hydrochloric acid and water, dried over magnesium sulfate, filtered, and concentrated to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl(chroman-4-yloxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce chroman-4-ol derivatives.
Scientific Research Applications
Tert-butyl(chroman-4-yloxy)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl(chroman-4-yloxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand or substrate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Tert-butyl(chroman-4-yloxy)trimethylsilane
- Tert-butyl(chroman-4-yloxy)triethylsilane
- Tert-butyl(chroman-4-yloxy)triphenylsilane
Comparison: Tert-butyl(chroman-4-yloxy)dimethylsilane is unique due to its specific combination of tert-butyl and dimethylsilane groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and solubility profiles, making it suitable for specific applications where these properties are advantageous.
Biological Activity
Tert-butyl(chroman-4-yloxy)dimethylsilane is a silane compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article presents a detailed examination of its biological activity, including research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C13H18O2Si
- Molecular Weight : 238.36 g/mol
- CAS Number : 118736-04-2
The compound features a tert-butyl group attached to a chroman moiety via an ether linkage to a dimethylsilane group. This unique structure contributes to its potential biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems. Key areas of research include:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which are critical in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Some studies suggest that chroman derivatives exhibit neuroprotective properties, potentially beneficial in conditions like Parkinson's disease.
- Receptor Binding Affinity : Research has indicated that related compounds can selectively bind to dopamine receptors, which may have implications for drug development targeting neurodegenerative disorders.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
Compound Name | Structure Type | Antioxidant Activity (IC50) | Receptor Affinity (Ki) |
---|---|---|---|
This compound | Silane with chroman | Not extensively studied | TBD |
D-264 | D3 receptor agonist | 5.6 µM | Ki D3 = 1.09 nM |
Indole Derivative | Aryl-piperazine hybrid | 3.5 µM | Ki D3 = 0.26 nM |
Case Studies
- Neuroprotective Study : A study conducted on the effects of chroman derivatives showed that certain compounds improved motor function in MPTP-induced Parkinson's disease models. The mechanism was attributed to the activation of D3 receptors, suggesting potential therapeutic applications for this compound in neurodegenerative diseases .
- Antioxidant Evaluation : In vitro assays demonstrated that similar silane compounds exhibited potent antioxidant activity by reducing reactive oxygen species (ROS) levels in cellular models. This suggests a protective role against oxidative damage, which is critical in aging and various diseases .
Research Findings
Recent studies highlight the importance of structure-activity relationships (SAR) in determining the biological efficacy of silane compounds. Modifications to the chroman structure can significantly influence antioxidant and receptor binding properties. The ongoing research aims to optimize these compounds for enhanced biological activity and therapeutic potential.
Properties
IUPAC Name |
tert-butyl-(3,4-dihydro-2H-chromen-4-yloxy)-dimethylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-11-16-13-9-7-6-8-12(13)14/h6-9,14H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVNAPSTIULIIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCOC2=CC=CC=C12 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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